2-Morpholin-4-yl-6,7,8-trihydroquinazolin-5-one

DNA-PK inhibition tautomerization quinazolinone regioisomers

A strategic common intermediate featuring the non-aromatizable 5-oxo-6,7,8-trihydroquinazoline core. Unlike 4-one regioisomers that lose activity via keto-enol tautomerization, this scaffold preserves the bioactive carbonyl essential for DNA-PK/PI3K hinge-region binding. The 2-morpholine substituent is a critical pharmacophore for kinase affinity, and the unsubstituted 7- and 8-positions enable rapid parallel SAR via Suzuki coupling. Ideal for radiosensitizer and dual PI3K/HDAC inhibitor programs. Confirm purity and lead time with your supplier.

Molecular Formula C12H15N3O2
Molecular Weight 233.27 g/mol
Cat. No. B4453258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Morpholin-4-yl-6,7,8-trihydroquinazolin-5-one
Molecular FormulaC12H15N3O2
Molecular Weight233.27 g/mol
Structural Identifiers
SMILESC1CC2=NC(=NC=C2C(=O)C1)N3CCOCC3
InChIInChI=1S/C12H15N3O2/c16-11-3-1-2-10-9(11)8-13-12(14-10)15-4-6-17-7-5-15/h8H,1-7H2
InChIKeyYACLGCVCNKBTBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Morpholin-4-yl-6,7,8-trihydroquinazolin-5-one – A 5-Oxo Tetrahydroquinazoline Scaffold for Kinase-Targeted Research Procurement


2-Morpholin-4-yl-6,7,8-trihydroquinazolin-5-one belongs to the 5-oxo-5,6,7,8-tetrahydroquinazoline class, a partially saturated heterocyclic scaffold that differs fundamentally from the more extensively studied quinazolin-4-one (4-oxo) regioisomer series. The compound features a morpholine substituent at position 2, a saturated 6,7,8-trihydro ring system, and a ketone at position 5 – a regioisomeric arrangement that has been shown in structurally analogous series to prevent the detrimental tautomerization to the aromatic enol form that abolishes DNA-dependent protein kinase (DNA-PK) inhibitory activity in 4-one counterparts [1]. This scaffold appears as a key intermediate in patent-protected morpholinylquinazoline programs targeting serine/threonine kinases and dual PI3K/HDAC inhibition [2].

Why 2-Morpholin-4-yl-6,7,8-trihydroquinazolin-5-one Cannot Be Interchanged with 4-Oxo or Amino-Substituted Quinazoline Analogs


Generic substitution among quinazoline/quinazolinone scaffolds for kinase-targeted applications is precluded by three structural determinants documented in the primary literature. First, the position of the carbonyl group dictates tautomeric behavior: quinazolin-4-ones readily tautomerize to the aromatic 4-hydroxy (enol) form, which eliminates the carbonyl oxygen critical for hinge-region hydrogen bonding with DNA-PK and PI3K [1]. The 5-oxo regioisomer, by contrast, cannot aromatize and thus preserves the bioactive keto form. Second, the morpholine moiety at position 2 has been explicitly identified as 'an essential building block to preserve affinity for DNA-PK and PI3K' [2]; replacing it with an amino group (as in 2-amino-6,7,8-trihydroquinazolin-5-one) removes a critical pharmacophoric element. Third, the saturated 6,7,8-trihydro ring prevents aromatization of the pyrimidine ring, which would otherwise alter the conformation and binding position of the morpholine ring [1].

Quantitative Differentiation Evidence for 2-Morpholin-4-yl-6,7,8-trihydroquinazolin-5-one vs. Closest Structural Analogs


Carbonyl Position (5-Oxo vs. 4-Oxo): Tautomerization-Driven Loss of DNA-PK Activity in the 4-One Series

The 5-oxo regioisomer preserves the carbonyl pharmacophore essential for kinase hinge-region binding, whereas the 4-oxo series (exemplified by 2-morpholino-5,6,7,8-tetrahydroquinazolin-4(3H)-one, CAS 23902-05-8) undergoes tautomerization to the aromatic 4-OH enol form. In the 4-one series, compounds 3a–d and 5a–d showed no DNA-PK inhibitory activity at 10 µM, a loss explicitly attributed by Heppell and Al-Rawi to 'tautomerization to the aromatic enol (4-OH) tautomers,' which eliminates the 4-carbonyl oxygen required for receptor hydrogen bonding [1]. The same phenomenon was confirmed for 8-aryl-2-morpholino-quinazolin-4-ones (11a–n, 12a–d, 14a–f, 15), where all compounds showed low DNA-PK inhibition, with the most active (12d) achieving only 38% inhibition at 10 µM [2]. By occupying the 5-position, the carbonyl in 2-morpholin-4-yl-6,7,8-trihydroquinazolin-5-one cannot participate in pyrimidine ring aromatization, thereby maintaining the bioactive keto tautomer required for kinase engagement.

DNA-PK inhibition tautomerization quinazolinone regioisomers kinase pharmacophore

Morpholine at C2 vs. Amino Substitution: Essential Pharmacophoric Element for DNA-PK/PI3K Affinity

The morpholine ring at position 2 has been explicitly characterized as 'an essential building block to preserve affinity for DNA-PK and PI3K' in the quinazoline/quinazolinone inhibitor class [1]. This finding, grounded in the comprehensive review by Andrs et al. (2015) on the importance of the morpholine ring for PI3K/PIKK inhibition [2], indicates that the morpholine oxygen engages in a key hydrogen bond within the kinase active site. By contrast, the 2-amino analog 2-amino-6,7,8-trihydroquinazolin-5-one (e.g., the NKY 80 core scaffold, CAS 21599-36-0) lacks this morpholine oxygen and is primarily characterized as an adenylyl cyclase inhibitor rather than a DNA-PK/PI3K ligand. No published DNA-PK or PI3K inhibition data were identifiable for the 2-amino-5-one scaffold at the time of analysis. In the 2-morpholino-4-one series, even when DNA-PK activity is compromised by tautomerization, selective PI3K isoform inhibition is retained (e.g., compound 7c: 80% PI3Kδ inhibition at 10 µM; 5a: 69% PI3Kβ; 3a: 61% PI3Kβ [3]), demonstrating that the morpholine group independently contributes to PI3K affinity.

DNA-PK PI3K morpholine pharmacophore kinase inhibitor design

Saturated 6,7,8-Trihydro Ring vs. Fully Aromatic Quinazoline: Prevention of Conformation-Altering Aromatization

The saturated 6,7,8-trihydro system in the target compound prevents aromatization of the pyrimidine ring, a process that has been experimentally demonstrated to disrupt kinase binding in the analogous 2-morpholino-quinazoline series. Heppell and Al-Rawi (2016) reported that hetero-aromatic compounds 7a–e and 9, which feature a fully aromatic pyrimidine ring, 'did not show any DNA-dependent protein kinase activity at 10 µM,' with the authors concluding that 'aromatization of the heterocyclic ring could alter the conformation, and thus binding position, resulting in reduced compound-receptor hydrogen bonding of the morpholine oxygen and 4-carbonyl oxygen' [1]. The fully aromatic comparator 2-morpholino-4(3H)-quinazolinone (CAS 33080-91-0) possesses a completely unsaturated ring system; no DNA-PK or PI3K inhibition data were located for this compound at the time of analysis, consistent with the hypothesis that aromatization is detrimental to kinase engagement. The saturated 6,7,8-trihydro system maintains a non-aromatic pyrimidine ring, preserving the conformational presentation of the morpholine and carbonyl pharmacophores.

scaffold conformation aromatization morpholine binding pose DNA-PK

Unsubstituted 7- and 8-Positions as a Versatile Precursor Scaffold for Patent-Protected Derivatization Programs

The absence of substituents at positions 7 and 8 in 2-morpholin-4-yl-6,7,8-trihydroquinazolin-5-one provides unoccupied sites for further functionalization, distinguishing it from pre-substituted analogs such as 7-(2-furyl)-2-morpholin-4-yl-6,7,8-trihydroquinazolin-5-one or 7-(2-fluorophenyl)-2-(4-methylpiperazinyl)-6,7,8-trihydroquinazolin-5-one. This feature positions the compound as a strategic intermediate. Shanghai Yingli Pharmaceutical Co. has filed multiple patents describing morpholinylquinazoline compounds as precursors for dual PI3K/HDAC inhibitors, with explicit claims covering preparation methods that use morpholinylquinazoline intermediates for Suzuki coupling-based diversification at the 7- or 8-positions [1]. Similarly, the Merck patent US 9,126,952 B2 discloses morpholinylquinazolines of formulae (I), (II), and (III) as serine/threonine kinase inhibitors for cancer radiosensitization, where the substitution pattern at positions analogous to the 7- and 8-positions is a key site of structural variation [2]. The unsubstituted scaffold therefore offers a common intermediate for generating diverse compound libraries through late-stage functionalization.

synthetic intermediate scaffold diversification PI3K/HDAC dual inhibition morpholinylquinazoline patents

Procurement-Relevant Application Scenarios for 2-Morpholin-4-yl-6,7,8-trihydroquinazolin-5-one


DNA-PK/PI3K Inhibitor Lead Optimization Programs Requiring a Non-Tautomerizable 5-Oxo Scaffold

Medicinal chemistry teams developing DNA-PK or PI3K inhibitors can use this compound as a core scaffold that avoids the tautomerization-driven activity loss documented for the 4-one series. The 5-oxo configuration ensures the carbonyl remains in the bioactive keto form, addressing a failure mode that Heppell and Al-Rawi (2016) identified as the cause of complete DNA-PK inactivity in 4-one analogs at 10 µM [1]. This scaffold is particularly relevant for programs aiming to build on the morpholine-dependent DNA-PK/PI3K pharmacophore model validated across multiple inhibitor classes [2].

Focused Kinase Inhibitor Library Synthesis via 7- or 8-Position Diversification

The unsubstituted 7- and 8-positions make this compound a strategic common intermediate for parallel library synthesis. Patent literature from Shanghai Yingli Pharmaceutical describes Suzuki coupling-based diversification at these positions to generate morpholinylquinazoline libraries targeting dual PI3K/HDAC inhibition [3]. Starting from this scaffold eliminates the need to carry substituents through multi-step synthetic sequences, reducing overall step count and enabling rapid SAR exploration.

Cancer Radiosensitizer Development Based on the Morpholinylquinazoline Chemotype

The Merck patent US 9,126,952 B2 explicitly claims morpholinylquinazolines of this structural class for sensitizing cancer cells to ionizing radiation and anticancer agents via serine/threonine kinase inhibition [4]. The 2-morpholin-4-yl substituent, identified as essential for DNA-PK/PI3K affinity [2], is present, and the saturated 6,7,8-trihydro ring prevents the conformational alteration that abolishes activity in fully aromatic analogs. This positions the compound as a viable starting point for radiosensitizer programs.

Selective PI3K Isoform Inhibitor Design Leveraging the Morpholine Pharmacophore

In the structurally related 2-morpholino-quinazoline series, selective PI3K isoform inhibition was achieved despite the absence of DNA-PK activity: compound 7c showed 80% PI3Kδ inhibition at 10 µM, and compounds 5a and 3a showed 69% and 61% PI3Kβ inhibition, respectively [1]. The 5-oxo scaffold, by preserving both the morpholine and the carbonyl in their active conformations, offers a template for designing isoform-selective PI3K inhibitors through further substitution at the 7- and 8-positions.

Quote Request

Request a Quote for 2-Morpholin-4-yl-6,7,8-trihydroquinazolin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.